4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide
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Overview
Description
4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the class of sulfonamides and thiazoles. This compound is characterized by its unique structure, which includes a benzamide core linked to a chromeno-thiazole moiety and a butyl(ethyl)sulfamoyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-thiazole core, which is synthesized through a cyclization reaction involving appropriate precursors. The benzamide moiety is then introduced via an amide coupling reaction. Finally, the butyl(ethyl)sulfamoyl group is attached through a sulfonation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids and thiols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can disrupt key biological pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: A sulfonamide antibiotic with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide is unique due to its combination of a chromeno-thiazole core with a butyl(ethyl)sulfamoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-3-5-14-26(4-2)32(28,29)17-12-10-16(11-13-17)22(27)25-23-24-21-18-8-6-7-9-19(18)30-15-20(21)31-23/h6-13H,3-5,14-15H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJLYKLDIFKSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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